molecular formula C15H10ClF2NO4 B13555239 [2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 473405-32-2

[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B13555239
CAS No.: 473405-32-2
M. Wt: 341.69 g/mol
InChI Key: MXQRUEWUJSNFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a synthetic chemical compound of interest in medicinal chemistry and pre-clinical research. This molecule features a 2-chloropyridine-3-carboxylate core linked via an ester group to a difluoromethoxy phenyl ketone moiety. The presence of the difluoromethoxy (OCF2H) group is particularly noteworthy; this group is recognized in drug discovery as a "lipophilic hydrogen bond donor" and is often used as a bioisostere for groups like OH, NH, or SH. This property can be critical for improving a compound's binding affinity, metabolic stability, and membrane permeability . While the specific biological activity of this compound requires further investigation, its structural framework suggests potential as a versatile intermediate or scaffold. Researchers can explore its application in developing novel inhibitors for various enzyme targets. The 2-chloropyridine group is a common pharmacophore found in compounds with diverse biological activities, and the ester linkage offers a site for further chemical modification or prodrug strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

473405-32-2

Molecular Formula

C15H10ClF2NO4

Molecular Weight

341.69 g/mol

IUPAC Name

[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C15H10ClF2NO4/c16-13-11(2-1-7-19-13)14(21)22-8-12(20)9-3-5-10(6-4-9)23-15(17)18/h1-7,15H,8H2

InChI Key

MXQRUEWUJSNFCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)C2=CC=C(C=C2)OC(F)F

solubility

51.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Difluoromethoxy)phenyl-2-oxoethyl intermediate

  • The difluoromethoxyphenyl group is often introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using appropriate boronic acids or halides.
  • The 2-oxoethyl side chain can be introduced by acylation of the aromatic ring or by coupling with glyoxylic acid derivatives.
  • Literature on similar difluoromethoxy-substituted aromatic ketones indicates palladium-catalyzed coupling with difluoromethoxyphenylboronic acid derivatives under inert atmosphere at elevated temperatures (e.g., 110 °C in toluene with Cs2CO3 as base).

Preparation of 2-chloropyridine-3-carboxylic acid derivatives

  • 4-Amino-2-chloropyridine is a common intermediate for preparing chloropyridine carboxylates, synthesized via halogenation and nitration steps starting from pyridine derivatives.
  • The carboxylate group at the 3-position of the pyridine ring is introduced through directed lithiation or metalation followed by carboxylation or via oxidation of methyl-substituted pyridines.

Esterification to form the target compound

  • The final step involves esterification of the 2-chloropyridine-3-carboxylic acid derivative with the 2-oxoethyl difluoromethoxyphenyl intermediate.
  • This is typically achieved by activating the carboxylic acid (e.g., using oxalyl chloride or thionyl chloride to form the acid chloride) followed by reaction with the hydroxy or keto group on the difluoromethoxyphenyl intermediate.
  • Triethylamine or other organic bases are used to neutralize the acid formed during esterification.

Detailed Preparation Method (Example Protocol)

Step Reagents & Conditions Yield (%) Notes
1. Preparation of 4-(Difluoromethoxy)phenylboronic acid Commercially available or synthesized via borylation of 4-(difluoromethoxy)phenyl halides using Pd-catalyst - Key coupling partner for Suzuki reaction
2. Suzuki-Miyaura coupling 2-bromo-2-oxoethyl intermediate + 4-(difluoromethoxy)phenylboronic acid, Pd2(dba)3 catalyst, BINAP ligand, Cs2CO3 base, toluene, 110 °C, 24 h, inert atmosphere 47% (typical) Conditions adapted from similar aryl ketone syntheses
3. Preparation of 2-chloropyridine-3-carboxylic acid chloride 2-chloropyridine-3-carboxylic acid + oxalyl chloride, DCM solvent, -60 °C to room temp, 1 h Quantitative Acid chloride intermediate for esterification
4. Esterification Acid chloride + 2-(4-(difluoromethoxy)phenyl)-2-oxoethanol, triethylamine base, DCM solvent, 0 °C to room temp, 2 h 70-85% Formation of final ester compound

Analytical and Structural Confirmation

  • The synthesized compound is characterized by spectroscopic methods such as IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, and high-resolution mass spectrometry (HRMS).
  • Single-crystal X-ray diffraction (XRD) provides detailed structural confirmation, including bond lengths and crystal packing, as demonstrated in related chloropyridine carboxylate derivatives.
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31++G(d,p)) assist in conformational analysis and vibrational mode assignments, confirming molecular geometry and stability.

Comparative Summary Table of Preparation Methods

Preparation Step Methodology Reagents Conditions Yield (%) Reference
Difluoromethoxyphenyl intermediate synthesis Pd-catalyzed Suzuki coupling Pd2(dba)3, BINAP, Cs2CO3 Toluene, 110 °C, 24 h ~47%
Acid chloride formation Oxalyl chloride activation Oxalyl chloride, DCM -60 °C to RT, 1 h Quantitative
Esterification Acid chloride + keto alcohol Triethylamine, DCM 0 °C to RT, 2 h 70-85%

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Phenyl Ring Substituents

Main Compound : Features a 4-(difluoromethoxy)phenyl group. The difluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism compared to methoxy groups .

2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate : Contains a 4-chlorophenyl group paired with a trifluoromethyl (-CF$_3$) benzoate, which introduces strong electron-withdrawing effects, altering reactivity .

Pyridine/Benzoate Modifications

3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate: A 2,6-dichloro-5-fluoropyridine ester with a biphenyl backbone.

2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate : Replaces pyridine with a 2-chlorobenzoate , reducing nitrogen-mediated interactions but increasing halogen-halogen contacts in crystal packing .

Structural and Electronic Effects

Compound Name Key Substituents Electronic Effects Structural Features
Main Compound 4-(Difluoromethoxy)phenyl, 2-Cl-pyridine Moderate EWG (Cl, OCF$_2$H) Planar pyridine, flexible oxoethyl spacer
[2-(2,4-Dichlorophenyl)-2-oxoethyl]... (T3D4488) 2,4-Dichlorophenyl, 2-Cl-pyridine Strong EWG (Cl), high lipophilicity Increased steric hindrance
2-(4-Chlorophenyl)-2-oxoethyl 3-(CF$_3$)benzoate 4-Cl-phenyl, 3-CF$_3$ benzoate Extreme EWG (CF$_3$) Enhanced acidity, rigid benzoate

EWG = Electron-Withdrawing Group

Crystallographic and Physicochemical Properties

  • Main Compound: Limited crystallographic data, but analogous compounds (e.g., 2-(4-chlorophenyl)-2-oxoethyl derivatives) exhibit C-H···O interactions and halogen-mediated packing (Cl···F/Cl···Cl) in crystal lattices, influencing solubility and melting points .
  • 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate : Crystal structure shows 0.139–0.174 Å deviations from planarity in substituents, creating a twisted conformation that may reduce aggregation in solution .

Biological Activity

The compound [2-[4-(difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a novel synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C17H13ClF2NO4
  • Molecular Weight : 404.2 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with pyridine and phenyl moieties often exhibit significant interactions with biological targets, including enzymes and receptors. The presence of difluoromethoxy and chloropyridine groups enhances the lipophilicity and electron-withdrawing properties, which may influence the compound's binding affinity to target proteins.

Inhibition Studies

In vitro studies have demonstrated that derivatives of pyridine compounds can inhibit various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, similar compounds have shown moderate inhibition against COX-2 and LOX-5/15, suggesting potential anti-inflammatory properties .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related pyridine derivatives. For example, a compound structurally similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including gastric cancer cells (SGC-7901) with an IC50 value comparable to standard chemotherapeutics .

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy. Compounds containing similar structural features have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The presence of electron-withdrawing groups like difluoromethoxy enhances the radical scavenging activity .

Case Studies

StudyCompoundTargetIC50 ValueFindings
6oTelomerase2.3 μMSignificant inhibitory activity compared to control
3bAChE10.4 μMModerate inhibition observed
3eBChE7.7 μMDemonstrated dual inhibitory effect

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between this compound and its biological targets. These studies indicate that the compound forms stable complexes with target enzymes through hydrogen bonding and π-π stacking interactions, which are critical for its biological efficacy .

Q & A

Basic: What are the key synthetic routes for [2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate, and how can researchers optimize yield?

Answer:
The compound is synthesized via esterification or coupling reactions involving 2-chloropyridine-3-carboxylic acid and a difluoromethoxy-substituted phenyl ketone intermediate. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) for nucleophilic attack by the hydroxyl group of the alcohol precursor. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.
    Reported yields range from 45–65% depending on steric hindrance from the difluoromethoxy group .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Answer:
Crystallographic challenges arise from rotational flexibility of the difluoromethoxy group and the ester linkage, leading to disorder in crystal lattices. Methodological solutions include:

  • Low-temperature XRD : Data collection at 100 K to reduce thermal motion artifacts.
  • DFT calculations : Complement experimental data by modeling preferred conformers and comparing bond lengths/angles with observed values.
  • Twinned crystal analysis : Use software like PLATON to deconvolute overlapping diffraction patterns.
    For example, a related difluoromethoxy-containing compound exhibited two resolved crystal forms (Forms A and B), with Form A showing disorder in the difluoromethoxy moiety .

Basic: What analytical techniques are recommended for confirming purity and structure?

Answer:

  • NMR spectroscopy :
    • 1H NMR : Look for singlet peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 5.2–5.5 ppm (ester CH2).
    • 13C NMR : Confirm the carbonyl group (C=O) at ~170 ppm and the difluoromethoxy CF2 signal at ~115 ppm.
  • Mass spectrometry : HRMS (High-Resolution MS) should match the exact mass (C15H10ClF2NO4: 353.03 g/mol) within 3 ppm error.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced: How does the compound’s stability vary under physiological conditions, and what degradation products form?

Answer:
The ester group is prone to hydrolysis in aqueous media, especially at neutral/basic pH. Stability studies should:

  • Simulate physiological conditions : Incubate in PBS (pH 7.4) at 37°C, sampling at 0, 6, 12, and 24 hours.
  • Monitor degradation : LC-MS identifies hydrolysis products like 2-chloropyridine-3-carboxylic acid and 2-[4-(difluoromethoxy)phenyl]-2-oxoethanol.
  • Stabilization strategies : Lyophilization or formulation in lipid-based nanoparticles to reduce water exposure .

Basic: What are the documented biological targets or activities of this compound?

Answer:
While direct bioactivity data for this compound is limited, structural analogs (e.g., difluoromethoxy-containing hydantoins) show antimycobacterial activity by inhibiting DprE1, a key enzyme in mycobacterial cell wall synthesis. Researchers can:

  • Assay design : Use Mycobacterium smegmatis cultures with resazurin-based viability assays.
  • IC50 determination : Compare with reference inhibitors like TCA1 (IC50 ~50 nM).
  • SAR studies : Modify the pyridine or phenyl rings to enhance target binding .

Advanced: How can computational methods predict the compound’s reactivity in catalytic systems?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic/nucleophilic sites.
  • Fukui indices : Identify regions prone to nucleophilic attack (e.g., the ester carbonyl).
  • MD simulations : Assess interactions with enzymes or metal catalysts over 50–100 ns trajectories.
    For example, a related pyridine carboxylate showed preferential binding to Pd(II) catalysts via the nitrogen lone pair .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity screening : Preliminary in vitro assays (e.g., HepG2 cell viability) indicate moderate cytotoxicity (LC50 ~50 µM).
  • Handling : Use nitrile gloves and fume hoods due to potential respiratory irritation from chloropyridine vapors.
  • Waste disposal : Neutralize with 10% NaOH before incineration to degrade halogenated byproducts .

Advanced: How do substituents on the phenyl ring influence spectroscopic properties?

Answer:

  • Fluorine substituents : The difluoromethoxy group (-OCF2H) deshields adjacent aromatic protons, shifting 1H NMR signals upfield by ~0.3 ppm.
  • Electron-withdrawing effects : The 2-chloropyridine moiety reduces electron density at the ester carbonyl, lowering its IR stretching frequency by 10–15 cm⁻¹ compared to non-chlorinated analogs.
  • UV-Vis : Absorbance at 270–290 nm (π→π* transitions) correlates with conjugation between the phenyl and pyridine rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.